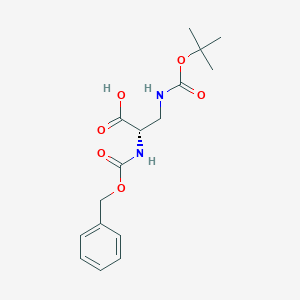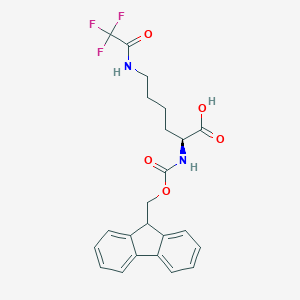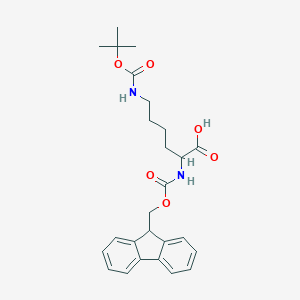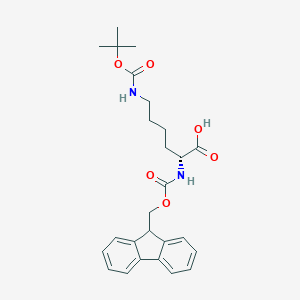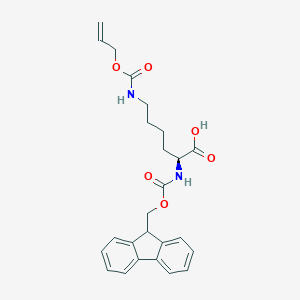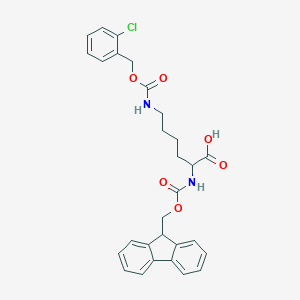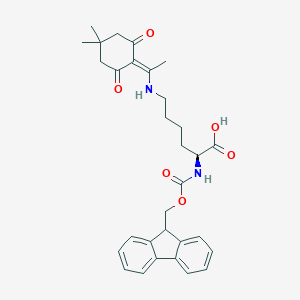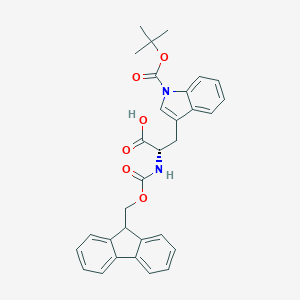
Fmoc-Trp(Boc)-OH
Overview
Description
Fmoc-Trp(Boc)-OH: is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protecting groups are crucial in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-Trp(Boc)-OH is a modified amino acid used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Mode of Action
This compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis, preventing unwanted side reactions . The Boc group (tert-butyloxycarbonyl) protects the indole nitrogen of the tryptophan residue . These protecting groups can be selectively removed when no longer needed, allowing the peptide chain to continue growing .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein production . By controlling the sequence of amino acids in the peptide chain, it’s possible to design peptides with specific biological functions . The self-assembly properties of Fmoc-modified amino acids and short peptides also play a role in the formation of functional materials .
Result of Action
The result of this compound’s action is the successful synthesis of a peptide with a specific sequence of amino acids . This can lead to the production of peptides with a wide range of biological activities, depending on the sequence of amino acids in the peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of peptide bond formation can be affected by the reaction conditions, such as temperature, solvent, and pH . Additionally, the stability of the compound can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Fmoc-Trp(Boc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the alpha-amino group, while the Boc group protects the indole nitrogen of the tryptophan residue . These protecting groups are stable under the conditions used for peptide bond formation but can be removed under specific conditions to allow for further reactions .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can have various effects on cells, depending on their sequence and structure. For instance, some peptides can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide bond formation during SPPS. The Fmoc group is removed under basic conditions, allowing the free amino group to react with the activated carboxyl group of another amino acid to form a peptide bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis. The compound’s stability is crucial for successful synthesis, and any degradation could impact the final product .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. During SPPS, it reacts with other amino acids to form peptides, a process that involves various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp(Boc)-OH involves several steps. Initially, tryptophan is protected at the amino group with the Fmoc group. This is typically achieved by reacting tryptophan with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The carboxyl group of tryptophan is then protected with the Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Trp(Boc)-OH undergoes several types of reactions, primarily deprotection and coupling reactions. The Fmoc group is removed under mild basic conditions, typically using piperidine, while the Boc group is removed under acidic conditions, such as trifluoroacetic acid .
Common Reagents and Conditions:
Deprotection of Fmoc group: Piperidine in dimethylformamide.
Deprotection of Boc group: Trifluoroacetic acid in dichloromethane.
Coupling reactions: Use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
Chemistry: Fmoc-Trp(Boc)-OH is widely used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides are used in the development of peptide-based drugs and vaccines .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels for drug delivery systems and tissue engineering scaffolds .
Comparison with Similar Compounds
Fmoc-Trp-OH: Similar to Fmoc-Trp(Boc)-OH but lacks the Boc protection on the carboxyl group.
Fmoc-Trp(Boc)-OPfp: A pentafluorophenyl ester derivative used for more efficient coupling reactions.
Uniqueness: this compound is unique due to its dual protection, which provides greater control over the synthesis process, allowing for the selective formation of peptide bonds and preventing side reactions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHASQZJSJZBT-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431755 | |
| Record name | Fmoc-Trp(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143824-78-6 | |
| Record name | Fmoc-L-Trp(Boc)-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143824-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Trp(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






